molecular formula C35H35N7O B037758 Amaaod CAS No. 116273-54-2

Amaaod

Cat. No.: B037758
CAS No.: 116273-54-2
M. Wt: 569.7 g/mol
InChI Key: RVMSVFZQNRNRLO-UHFFFAOYSA-N
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Description

“N-(6-Azido-2-methoxy-9-acridinyl)-N’-(9-acridinyl)octane-1,8-diamine” is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, with its unique azido and methoxy functional groups, is of particular interest in medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-Azido-2-methoxy-9-acridinyl)-N’-(9-acridinyl)octane-1,8-diamine” typically involves multiple steps:

    Formation of the acridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the azido group: This step often involves the substitution of a halogenated precursor with sodium azide under mild conditions.

    Linking the diamine chain: This involves coupling reactions, often using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Used as a precursor for synthesizing other biologically active compounds.

Biology

    DNA intercalation: Acridine derivatives are known to intercalate into DNA, affecting its function and structure.

Medicine

    Anticancer agents: Potential use in developing new anticancer drugs due to its ability to interact with DNA.

    Antimicrobial agents: Possible applications in developing new antibiotics.

Industry

    Dye manufacturing: Acridine derivatives are used in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through interaction with DNA. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. The methoxy group may enhance the compound’s solubility and bioavailability. The diamine chain allows for flexible binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Acridine orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

Uniqueness

“N-(6-Azido-2-methoxy-9-acridinyl)-N’-(9-acridinyl)octane-1,8-diamine” is unique due to its combination of azido and methoxy functional groups, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.

Properties

CAS No.

116273-54-2

Molecular Formula

C35H35N7O

Molecular Weight

569.7 g/mol

IUPAC Name

N-acridin-9-yl-N'-(6-azido-2-methoxyacridin-9-yl)octane-1,8-diamine

InChI

InChI=1S/C35H35N7O/c1-43-25-17-19-32-29(23-25)35(28-18-16-24(41-42-36)22-33(28)40-32)38-21-11-5-3-2-4-10-20-37-34-26-12-6-8-14-30(26)39-31-15-9-7-13-27(31)34/h6-9,12-19,22-23H,2-5,10-11,20-21H2,1H3,(H,37,39)(H,38,40)

InChI Key

RVMSVFZQNRNRLO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

116273-54-2

Synonyms

AMAAOD
N-(3-azido-7-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine
N-(6-azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine

Origin of Product

United States

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